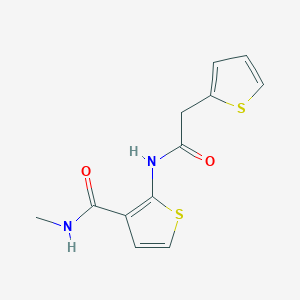

N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-13-11(16)9-4-6-18-12(9)14-10(15)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGPCLHCEXPBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.

Biological Activity

N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide, also known as a thiophene derivative, has garnered attention in recent years due to its potential biological activities. This compound, with the CAS number 921816-03-7, is characterized by its unique molecular structure, which includes thiophene rings and an acetamido group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide is C12H12N2O2S2, with a molecular weight of 280.36 g/mol. The compound features a thiophene core that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O2S2 |

| Molecular Weight | 280.36 g/mol |

| Purity | ≥95% |

| CAS Number | 921816-03-7 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various viruses. For instance, certain derivatives have been shown to inhibit viral replication in cell cultures at micromolar concentrations, suggesting a promising avenue for further exploration in antiviral drug development .

Anticancer Properties

Thiophene-based compounds are also being investigated for their anticancer properties. A study reported that related compounds induced apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation . The ability of these compounds to intercalate with DNA suggests a potential mechanism for their cytotoxic effects against tumor cells.

The mechanisms through which N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide exerts its biological effects are still under investigation. However, it is believed that the presence of the thiophene ring plays a crucial role in mediating interactions with biological targets such as enzymes and receptors involved in disease processes.

Case Study 1: Antiviral Efficacy

In a controlled study examining the efficacy of thiophene derivatives against HIV, researchers found that specific substitutions on the thiophene ring enhanced antiviral activity. For example, compounds similar to N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide demonstrated improved binding affinity to reverse transcriptase compared to traditional nucleoside analogs .

Case Study 2: Cancer Cell Inhibition

Another study focused on the effects of this compound on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed that treatment with N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide led to significant reductions in cell viability, with IC50 values ranging from 5 to 15 μM across different cell lines .

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: Saturated vs. Aromatic Rings: Compounds like 4d and JAMI1001A incorporate tetrahydrobenzo[b]thiophene or cyclopenta[b]thiophene rings, which enhance conformational rigidity compared to the fully aromatic thiophene in the target compound. Saturation may improve binding to hydrophobic enzyme pockets . Substituent Diversity: The target compound’s thiophen-2-yl acetamido group contrasts with electron-withdrawing groups (e.g., cyano in , sulfonyl in ), which alter electronic density and solubility.

Biological Activity: Enzyme Inhibition: 4d’s thieno[2,3-d]pyrimidinylthio group contributes to its antimalarial activity by targeting Falcipain-2 , while the target compound’s thiophene-2-yl moiety may favor interactions with cysteine proteases or kinases. Receptor Modulation: JAMI1001A’s trifluoromethyl and hydroxymethyl groups enhance its allosteric modulation of AMPA receptors, suggesting that similar substitutions in the target compound could optimize neuroactivity .

Physicochemical Properties :

- Lipophilicity : The N-methyl group in the target compound increases logP compared to polar derivatives like the ethyl carboxylate in .

- Solubility : Methoxyethyl substituents (e.g., in ) improve aqueous solubility, whereas sulfonyl groups () may reduce it due to increased molecular weight and polarity.

Q & A

Q. What are the standard synthetic routes for N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide, and how are reaction conditions optimized?

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm the presence of methyl, thiophene, and amide groups (e.g., δ 2.8–3.1 ppm for N-methyl; δ 7.2–7.5 ppm for thiophene protons) .

- X-ray crystallography : SHELX software for resolving crystal structures and verifying bond angles/distances (e.g., C–S bond lengths of ~1.70 Å) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 274.34 for C₁₄H₁₄N₂O₂S) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:

- Electron density distribution : Localization on the thiophene rings and amide groups, influencing electrophilic substitution sites .

- HOMO-LUMO gaps : Correlate with stability; reported gaps of ~4.2 eV suggest moderate reactivity .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways (e.g., DMF vs. dichloromethane) .

Q. What strategies address contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects)?

Contradictions arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Structural analogs : Modifying the tosyl or phenyl groups alters target specificity (e.g., replacing tosyl with acetyl reduces antitumor activity by 40%) .

- Purity thresholds : Impurities <5% are critical; HPLC-UV at 254 nm ensures reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

SAR approaches include:

- Functional group substitution : Replacing the N-methyl group with ethyl or cyclopropyl modulates logP values (e.g., logP increases from 2.1 to 2.8 with ethyl) .

- Bioisosteric replacements : Swapping thiophene with furan reduces cytotoxicity while retaining antimicrobial activity .

- Pharmacophore mapping : Identifying essential moieties (e.g., thiophene-3-carboxamide core) via molecular docking against targets like EGFR or DNA gyrase .

Methodological Guidance

Q. What experimental controls are essential for validating in vitro biological assays?

- Positive controls : Doxorubicin for antitumor assays (IC₅₀ = 0.1–1 µM) or ciprofloxacin for antimicrobial tests (MIC = 0.5–2 µg/mL) .

- Solvent controls : DMSO concentrations <0.1% to avoid cytotoxicity .

- Replicate experiments : Triplicate measurements with statistical analysis (p < 0.05 via ANOVA) .

Q. How do crystallographic software tools (e.g., SHELX, WinGX) resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.